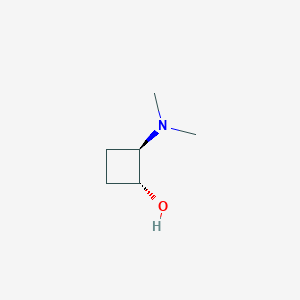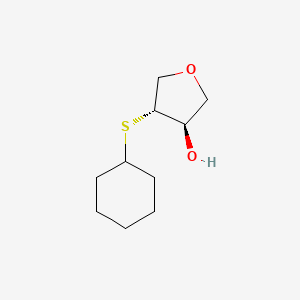
(3R,4R)-4-(cyclohexylsulfanyl)oxolan-3-ol
Descripción general
Descripción
(3R,4R)-4-(cyclohexylsulfanyl)oxolan-3-ol, also known as (3R,4R)-4-cyclohexylsulfaniloxolane, is an organic compound with a wide range of applications in scientific research. It is a cyclic sulfoxide that is derived from the reaction of cyclohexanethiol with oxalyl chloride. This compound is used as a reagent in organic synthesis and is known to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
(3R,4R)-4-(cyclohexylsulfanyl)oxolan-3-ol has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used as an intermediate in the synthesis of a variety of pharmaceuticals and other compounds. Additionally, it has been used in the synthesis of various polymers, such as polyurethanes and polyamides.
Mecanismo De Acción
(3R,4R)-4-(cyclohexylsulfanyl)oxolan-3-ol is known to have a variety of biochemical and physiological effects. The exact mechanism of action of this compound is not fully understood, but it is believed to interact with a variety of enzymes, receptors, and other molecules in the body. It is also believed to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
(3R,4R)-4-(cyclohexylsulfanyl)oxolan-3-ol has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. It has also been shown to have anti-cancer properties, as it has been shown to inhibit the growth of a variety of cancer cell lines. Additionally, it has been shown to have antifungal and antibacterial properties, as it has been shown to inhibit the growth of a variety of pathogenic bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (3R,4R)-4-(cyclohexylsulfanyl)oxolan-3-ol in lab experiments has a number of advantages and limitations. One of the main advantages of this compound is its low cost and availability. Additionally, it is relatively easy to synthesize and handle, making it an ideal reagent for organic synthesis. However, there are some limitations to its use in lab experiments. It is not stable in acidic or basic solutions, and it is sensitive to light and heat. Additionally, it is not soluble in water, so it must be used in an organic solvent.
Direcciones Futuras
The use of (3R,4R)-4-(cyclohexylsulfanyl)oxolan-3-ol in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential area of research is the synthesis of new compounds using this compound as an intermediate. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs or treatments. Additionally, further research into its antioxidant and anti-inflammatory properties could lead to the development of new dietary supplements or nutraceuticals. Finally, further research into its use as a reagent in organic synthesis could lead to the development of new materials or products.
Propiedades
IUPAC Name |
(3R,4R)-4-cyclohexylsulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2S/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h8-11H,1-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUAJDUCQBDOMC-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(cyclohexylsulfanyl)oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




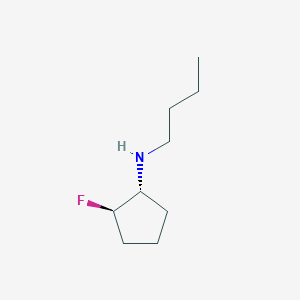
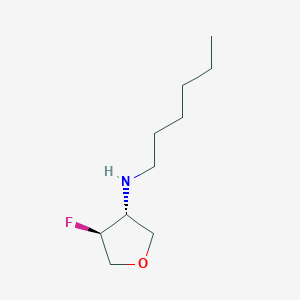

amine](/img/structure/B1485716.png)
![(3R,4R)-4-[(2-aminophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485718.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1485720.png)


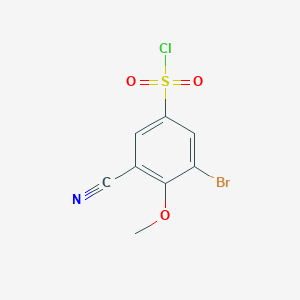

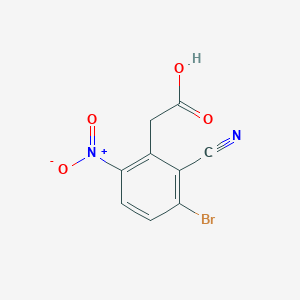
![(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485729.png)
